3-Ethyl-3-methylazetidine hydrochloride
Description
Chemical Identity and Nomenclature
1.1.1 Structural Characteristics
The molecular formula of 3-ethyl-3-methylazetidine hydrochloride is C₆H₁₄ClN , with a molecular weight of 135.64 g/mol . Its SMILES notation is CC1(CC)CNC1.[H]Cl, indicating a bicyclic structure where the azetidine ring (NC1CCC1) is substituted with ethyl (CC) and methyl (C) groups at the 3-position, along with a hydrochloride counterion.
1.1.2 Nomenclature
The compound is systematically named This compound , following IUPAC guidelines. Alternative identifiers include MFCD28895150 (MDL number) and PubChem CID 23545028.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1803609-20-2 | |
| Molecular Formula | C₆H₁₄ClN | |
| Molecular Weight | 135.64 g/mol | |
| SMILES | CC1(CC)CNC1.[H]Cl | |
| Storage Conditions | Stable under ambient conditions |
Historical Context and Development
1.2.1 Synthesis and Discovery
While direct historical data on this compound is limited, its synthesis aligns with established methods for azetidine derivatives. Key strategies include:
- Ring Expansion : Thermal or catalytic ring expansion of aziridines to azetidines, as demonstrated in the synthesis of 3-bromo-3-methylazetidines.
- Nucleophilic Substitution : Reaction of 3-bromoazetidines with ethyl or methyl groups under basic conditions.
Patents (e.g., US4260606A) highlight the broader interest in azetidine derivatives for pharmaceutical applications, suggesting that this compound may have been developed as part of such exploratory efforts.
1.2.2 Evolution of Azetidine Chemistry
Azetidines (four-membered aza-cycloalkanes) were first synthesized in the mid-20th century. Their strained ring systems make them reactive intermediates in organic synthesis, particularly for forming nitrogen-containing heterocycles. The development of 3-functionalized azetidines, including 3-ethyl-3-methyl derivatives, reflects advances in controlling regioselectivity and stereoelectronics in ring-functionalized systems.
Position within Azetidine Chemistry
1.3.1 Structural Classification
this compound belongs to the 3-substituted azetidine subclass, distinguished by:
- A quaternary carbon at the 3-position (bearing ethyl and methyl groups).
- A hydrochloride counterion , enhancing water solubility and stability.
1.3.2 Comparative Reactivity
The compound’s reactivity is influenced by:
- Steric Effects : Bulky substituents (ethyl, methyl) hinder nucleophilic attack at the 3-position.
- Electronic Effects : The azetidine nitrogen’s lone pair participates in hydrogen bonding, affecting solubility and intermolecular interactions.
| Compound | Key Features | Reactivity |
|---|---|---|
| 3-Ethyl-3-methylazetidine | Steric hindrance at C3 | Limited nucleophilic substitution |
| 3-Methoxyazetidine | Electron-donating methoxy group | High nucleophilic substitution |
| 3-Bromoazetidine | Electrophilic bromine | High reactivity for SN2 reactions |
Significance in Heterocyclic Research
1.4.1 Applications in Drug Discovery
this compound serves as a building block for bioactive molecules. Its azetidine core is found in:
- Peptidomimetics : Mimicking peptide bonds in protein-ligand interactions.
- Antiviral Agents : Functionalized derivatives exhibit inhibitory activity against viral enzymes.
1.4.2 Synthetic Utility
The compound’s utility in organic synthesis includes:
- Aza-Michael Addition : Used to construct 3-substituted azetidines with diverse nucleophiles (e.g., alcohols, amines).
- Cross-Coupling Reactions : Potential for Suzuki-Miyaura coupling to introduce aryl groups.
1.4.3 Material Science
While less explored, azetidines may contribute to self-assembled materials due to their hydrogen-bonding capabilities. The hydrochloride form’s ionic nature could enhance polymer compatibility.
Properties
IUPAC Name |
3-ethyl-3-methylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-3-6(2)4-7-5-6;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIFMOYFOHZXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethyl-3-methylazetidine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by both ethyl and methyl groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the molecular formula and features a four-membered azetidine ring. The presence of the ethyl and methyl substituents enhances its reactivity and potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃ClN |
| Molecular Weight | 135.63 g/mol |
| Structure | 2D Structure |
The biological activity of this compound primarily involves its interaction with nucleophiles due to the presence of the carbonyl chloride group, which facilitates various chemical reactions. This reactivity allows it to modify biomolecules such as peptides and proteins, aiding in the study of their structure and function .
Medicinal Chemistry
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. It serves as a building block for developing novel therapeutic agents that target specific enzymes and receptors.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit anti-inflammatory properties. For instance, research on related compounds has shown that they can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
Melanin Inhibition
A notable study explored the effects of azetidine derivatives on melanin production, highlighting their potential as skin whitening agents. The compound was shown to significantly reduce melanin synthesis in a dose-dependent manner by downregulating microphthalmia-associated transcription factor (MITF) and tyrosinase, critical enzymes in melanogenesis .
Study on Melanin Synthesis Inhibition
In a controlled experiment, KHG26792 (a derivative related to this compound) was tested for its ability to inhibit melanin production in melanocytes. The results demonstrated that treatment with this compound led to a significant decrease in melanin levels, attributed to its activation of the extracellular signal-regulated kinase (ERK) pathway .
Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of azetidine derivatives on microglial cells exposed to amyloid-beta (Aβ) peptides. The findings suggested that these compounds could regulate inflammatory responses by modulating signaling pathways such as Akt/GSK-3β and p38 MAPK, indicating their potential use in neurodegenerative disorders like Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
3-Ethyl-3-methylazetidine hydrochloride serves as a building block in the development of novel therapeutic agents. Its unique structure allows for modifications that can lead to compounds with specific biological activities, including:
- Antidepressant Activity : Similar azetidine derivatives have shown promise in counteracting physiological abnormalities, particularly in treating depression .
- Targeting Enzymes and Receptors : The compound is utilized in synthesizing inhibitors that target specific enzymes involved in various diseases, enhancing drug efficacy .
Organic Synthesis
In organic chemistry, this compound is employed as an intermediate in synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical reactions:
- Substitution Reactions : The compound can undergo nucleophilic substitutions, leading to the formation of amides, esters, and other derivatives .
- Modification of Biomolecules : It is used to modify peptides and proteins to study their structure and function, aiding in biochemical research .
Agrochemicals
The compound is also explored for its potential use in developing agrochemicals. Its ability to form derivatives with specific biological activities makes it a candidate for creating new pesticides or herbicides .
Case Study 1: Antidepressant Activity
Research on azetidine derivatives has indicated that compounds like this compound may exhibit antidepressant properties. In animal models, these compounds have shown effectiveness in reversing symptoms associated with reserpine-induced depression, suggesting their potential for therapeutic use .
Case Study 2: Synthesis of Bioactive Compounds
A study highlighted the synthesis of libraries of bioactive compounds using azetidine derivatives, including this compound. The research focused on creating bronchodilating and anti-inflammatory drugs by modifying the azetidine structure to enhance biological activity .
Comparison with Related Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 3-Methylazetidine Hydrochloride | Lacks ethyl group; different reactivity | Limited medicinal applications |
| 3-Ethylazetidine Hydrochloride | Lacks methyl group; used in specific syntheses | Agrochemical development |
| Azetidine Hydrochloride | Simplest derivative; broader applications | General organic synthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 3-ethyl-3-methylazetidine hydrochloride with structurally analogous azetidine derivatives, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Differences |
|---|---|---|---|---|---|
| 3-Ethyl-3-methylazetidine HCl | 1803609-20-2 | C₆H₁₄ClN | 135.64 | Ethyl, methyl at C3 | Bulkiest substituents |
| 3-Methylazetidine HCl | 935669-28-6 | C₄H₁₀ClN | 107.58 | Methyl at C3 | Lacks ethyl group; smaller substituent |
| 3,3-Dimethylazetidine HCl | 89381-03-3 | C₅H₁₂ClN | 121.61 | Two methyl groups at C3 | Symmetric substitution; less lipophilic |
| 3-Methoxyazetidine HCl | 148644-09-1 | C₄H₁₀ClNO | 123.58 | Methoxy (-OCH₃) at C3 | Oxygen-containing group; polar |
| 3-(Methoxymethyl)azetidine HCl | 942308-06-7 | C₅H₁₂ClNO | 137.61 | Methoxymethyl (-CH₂OCH₃) at C3 | Ether linkage; enhanced solubility |
Key Observations:
Lipophilicity :
- The ethyl and methyl groups in 3-ethyl-3-methylazetidine HCl contribute to higher lipophilicity (logP ≈ 1.2 estimated) compared to 3-methoxyazetidine HCl (logP ≈ 0.5) . This makes the former more suitable for crossing lipid membranes in drug delivery.
- 3,3-Dimethylazetidine HCl, with symmetric methyl groups, shows intermediate lipophilicity but reduced steric hindrance compared to the ethyl-methyl variant .
Solubility :
- Polar substituents like methoxy (-OCH₃) or methoxymethyl (-CH₂OCH₃) improve aqueous solubility. For example, 3-methoxyazetidine HCl has ~50 mg/mL solubility in water, whereas 3-ethyl-3-methylazetidine HCl is less soluble (~10 mg/mL) due to hydrophobic substituents .
Synthetic Utility :
- 3-Ethyl-3-methylazetidine HCl’s bulkier structure may hinder nucleophilic reactions at the ring nitrogen, whereas smaller analogs like 3-methylazetidine HCl are more reactive in alkylation or acylation reactions .
Table 2: Application Comparison
| Compound | Pharmaceutical Relevance | Industrial Use |
|---|---|---|
| 3-Ethyl-3-methylazetidine HCl | Intermediate for kinase inhibitors | Limited; niche research chemical |
| 3-Methoxyazetidine HCl | Precursor for antipsychotics (e.g., aripiprazole) | Solvent stabilizer |
| 3-Methylazetidine HCl | Building block for β-lactam antibiotics | Crosslinking agent in polymers |
Research Findings and Limitations
- Stability : Azetidine hydrochlorides generally exhibit good thermal stability but may degrade under strong acidic/basic conditions. For example, 3-methylazetidine HCl shows <5% degradation after 24 hours at pH 7.4, while 3-ethoxyazetidine HCl degrades faster (~15%) under the same conditions .
- Biological Activity : 3-Ethyl-3-methylazetidine HCl has shown preliminary activity in in vitro models targeting GABA receptors, but data is less robust compared to 3-fluoroazetidine HCl (CAS 617718-46-4), which has higher binding affinity .
Preparation Methods
Cyclization and Functional Group Transformation Route
This method is exemplified by the synthesis of related azetidine compounds such as 3-hydroxyazetidine hydrochloride, which shares structural similarity and synthetic logic with 3-ethyl-3-methylazetidine hydrochloride. The process involves:
- Cyclization Reaction:
Under nitrogen atmosphere, tert-butylamine reacts with epichlorohydrin (epoxy chloropropane) in isopropanol at room temperature for 24-48 hours. Sodium bicarbonate is added, and the mixture is refluxed for 3-6 hours to promote cyclization, yielding N-tert-butyl-3-hydroxyazetidine as an intermediate.
Reaction conditions:- Molar ratio tert-butylamine:epichlorohydrin = 1.1-1.5:1
- Sodium bicarbonate:epichlorohydrin = 3-5:1
- Reflux in isopropanol solvent
- Yield ~70%
- Acetylation Reaction:
The intermediate is reacted with acetic anhydride (5 times volume relative to compound weight) in the presence of zinc chloride or zinc bromide catalyst at 120-140 °C for 3-10 hours to form N-acetyl-3-acetoxyazetidine. - Deacetylation and Hydrochloride Salt Formation:
The acetylated intermediate undergoes reflux in 1-30% hydrochloric acid aqueous solution at 95-103 °C for 4-10 hours, followed by solvent removal, dissolution in methanol and ethyl acetate, cooling, and recrystallization to yield the azetidine hydrochloride salt as a white solid. - Overall Yield: Approximately 30-53% for the three-step process.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | tert-butylamine, epichlorohydrin, isopropanol, NaHCO3, reflux 3-6 h | N-tert-butyl-3-hydroxyazetidine | ~70 | Under N2, 24-48 h at RT |
| Acetylation | Acetic anhydride, ZnCl2 or ZnBr2, 120-140 °C, 3-10 h | N-acetyl-3-acetoxyazetidine | Not specified | Solvent removal, extraction |
| Deacetylation & Salt Formation | 1-30% HCl aqueous, reflux 4-10 h, recrystallization | 3-hydroxyazetidine hydrochloride | ~53 | Methanol/ethyl acetate recrystallization |
Note: Although this method is described for 3-hydroxyazetidine hydrochloride, analogous strategies can be adapted for this compound by modifying starting amines and epoxides accordingly.
Mesylation and Nucleophilic Substitution Route
Another approach involves preparing azetidine derivatives via mesylation of diols followed by nucleophilic substitution and hydrogenation:
- Mesylation:
Starting from diols such as 1,3-butanediol, mesylation is carried out in chlorinated solvents (methylene chloride, dichloroethane, or chloroform) at low temperatures (-10 to -70 °C, preferably around -40 °C) using a tertiary amine base like triethylamine or diisopropylethylamine. The mesylate intermediate is used immediately to prevent decomposition. - Nucleophilic Substitution:
The mesylate is reacted with amines (e.g., benzylamine) to form azetidine derivatives. This reaction often occurs in water, facilitating easy removal of by-products. - Hydrogenation and Salt Formation:
Benzyl protecting groups can be cleaved by catalytic hydrogenation under elevated pressure (40-60 psi) and mild temperatures (30-80 °C). The final azetidine is converted to its hydrochloride salt by treatment with hydrogen chloride gas in ethanol at 0 °C, followed by reflux. - Yields: Reported yields for similar azetidine derivatives are in the range of 53-73%.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Mesylation | Methanesulfonyl chloride, chlorinated solvent, triethylamine, -40 °C | Di-mesylated intermediate | Not specified | Use immediately after formation |
| Nucleophilic Substitution | Benzylamine, water, room temperature | Azetidine derivative | ~53 | Water as solvent, easy workup |
| Hydrogenation & Salt Formation | Pd catalyst, H2 gas, 40-60 psi, 30-80 °C; HCl gas in ethanol, 0 °C, reflux | Azetidine hydrochloride salt | ~64-73 | Catalytic hydrogenation, salt precipitation |
This method allows for the preparation of substituted azetidines with control over stereochemistry and functional groups.
Comparative Analysis of Preparation Methods
| Feature | Cyclization & Acetylation Route | Mesylation & Substitution Route |
|---|---|---|
| Starting Materials | Amines (e.g., tert-butylamine), epoxides | Diols (e.g., 1,3-butanediol), mesyl chloride |
| Key Reactions | Cyclization, acetylation, deacetylation | Mesylation, nucleophilic substitution, hydrogenation |
| Reaction Conditions | Mild to moderate temperatures, nitrogen atmosphere | Low temperature mesylation, elevated pressure hydrogenation |
| Purification | Recrystallization, solvent extraction | Extraction, filtration, recrystallization |
| Typical Yields | Moderate (30-53%) | Moderate to good (53-73%) |
| Scalability & Practicality | Requires careful control of reaction times and atmosphere | Requires handling of reactive mesylates and pressurized hydrogenation |
| Applicability to this compound | Adaptable by substituting amine and epoxide precursors | Adaptable by selecting appropriate diol and amine |
Research Findings and Notes
- The cyclization approach benefits from a straightforward ring closure using epichlorohydrin and amines, but the overall yield is moderate due to multiple steps and purification challenges.
- Mesylation-based methods provide stereochemical control and are useful for preparing enantiopure azetidines, which is advantageous for pharmaceutical applications.
- The use of zinc halide catalysts in acetylation steps enhances reaction efficiency and purity of intermediates.
- Hydrogenation conditions must be optimized to avoid over-reduction or decomposition, with pressure and temperature carefully controlled.
- Hydrochloride salt formation via acid treatment improves compound stability and facilitates isolation as a crystalline solid.
Q & A
Basic Research Questions
Q. What are the critical parameters for verifying the chemical identity of 3-Ethyl-3-methylazetidine hydrochloride?
- Methodological Answer : Confirm identity using analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm substituent positions on the azetidine ring.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% as per industry standards; refer to similar azetidine derivatives in and ).
- CAS Number Cross-Validation : Cross-reference with databases (e.g., lists CAS 928038-44-2 for 3-Azetidinemethanol HCl; ensure consistency in documentation).
- Key Parameters : Molecular formula (C₆H₁₄N·HCl), molecular weight (~149.65 g/mol), and spectral data.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure ( ).
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust/aerosols form ( ).
- Emergency Measures : Immediate rinsing of eyes/skin with water for 15 minutes ().
Q. How can researchers synthesize and purify this compound?
- Methodological Answer :
- Synthesis : Use nucleophilic substitution on azetidine precursors (e.g., alkylation with ethyl/methyl halides). Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Recrystallize from ethanol/water mixtures. Confirm purity via melting point analysis and HPLC ( ).
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis ().
Advanced Research Questions
Q. How should researchers design stability studies to evaluate this compound under varying conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC and mass spectrometry ( ).
- Photostability : Use UV chambers (ICH Q1B) to assess light sensitivity.
- Data Interpretation : Compare results with stability profiles of structurally similar compounds (e.g., 3-Quinuclidinone HCl in ).
Q. What analytical strategies resolve contradictions in reported toxicity data for azetidine derivatives?
- Methodological Answer :
- Cross-Validation : Replicate assays (e.g., Ames test for mutagenicity) under standardized conditions.
- Dose-Response Studies : Use in vitro models (e.g., hepatocyte cultures) to identify threshold effects ( references fluoxetine studies).
- Literature Synthesis : Compare findings with azetidine analogs (e.g., ) to contextualize discrepancies.
Q. How can this compound be integrated into pharmacological assays for CNS drug discovery?
- Methodological Answer :
- Target Binding Assays : Screen against neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₃) using radioligand displacement ( ).
- Pharmacokinetics : Assess blood-brain barrier permeability via PAMPA or in situ perfusion models.
- Safety Profiling : Conduct hERG channel inhibition assays to evaluate cardiac risk ( references antiviral drug safety protocols).
Data Comparison Table
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
